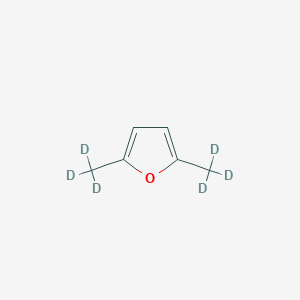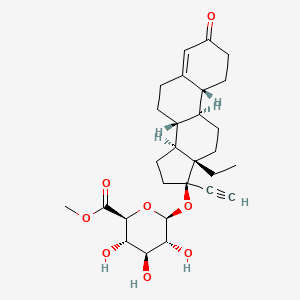
rac Ketoprofen Glucuronide Allyl Ester-13CD3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
rac Ketoprofen Glucuronide Allyl Ester-13CD3: is a biochemical compound used primarily in proteomics research. It is a derivative of ketoprofen, a non-steroidal anti-inflammatory drug (NSAID). The compound has a molecular formula of C2413CH23D3O9 and a molecular weight of 474.48 .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of rac Ketoprofen Glucuronide Allyl Ester-13CD3 involves multiple steps, starting from ketoprofen. The process includes glucuronidation, where ketoprofen is conjugated with glucuronic acid, followed by esterification with allyl alcohol. The reaction conditions typically involve the use of catalysts and specific temperature and pH conditions to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as chromatography for purification and high-performance liquid chromatography (HPLC) for quality control .
Análisis De Reacciones Químicas
Types of Reactions
rac Ketoprofen Glucuronide Allyl Ester-13CD3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form ketones and carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The allyl ester group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include various derivatives of ketoprofen, such as ketoprofen alcohols, ketones, and substituted esters .
Aplicaciones Científicas De Investigación
rac Ketoprofen Glucuronide Allyl Ester-13CD3 is widely used in scientific research, particularly in:
Chemistry: As a model compound for studying esterification and glucuronidation reactions.
Biology: In proteomics research to study protein interactions and modifications.
Medicine: As a reference standard in pharmacokinetic studies to understand the metabolism of ketoprofen.
Industry: In the development of new NSAID derivatives with improved pharmacological properties.
Mecanismo De Acción
The mechanism of action of rac Ketoprofen Glucuronide Allyl Ester-13CD3 involves its interaction with specific enzymes and proteins. The glucuronide moiety allows it to be recognized and metabolized by glucuronidase enzymes, leading to the release of active ketoprofen. The molecular targets include cyclooxygenase (COX) enzymes, which are inhibited by ketoprofen, reducing inflammation and pain .
Comparación Con Compuestos Similares
Similar Compounds
rac Ketoprofen-13C,d3 Acyl-Beta-D-glucuronide: Another glucuronide derivative of ketoprofen, used in similar research applications.
Ketoprofen Methyl Ester: A simpler ester derivative of ketoprofen, used in pharmacological studies.
Uniqueness
rac Ketoprofen Glucuronide Allyl Ester-13CD3 is unique due to its specific glucuronide and allyl ester modifications, which provide distinct properties for research applications. Its deuterium labeling (13CD3) also makes it valuable in mass spectrometry studies for tracking metabolic pathways .
Propiedades
Fórmula molecular |
C25H26O9 |
|---|---|
Peso molecular |
474.5 g/mol |
Nombre IUPAC |
prop-2-enyl (2S,3S,4S,5R,6S)-6-[2-(3-benzoylphenyl)-3,3,3-trideuterio(313C)propanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylate |
InChI |
InChI=1S/C25H26O9/c1-3-12-32-24(31)22-20(28)19(27)21(29)25(33-22)34-23(30)14(2)16-10-7-11-17(13-16)18(26)15-8-5-4-6-9-15/h3-11,13-14,19-22,25,27-29H,1,12H2,2H3/t14?,19-,20-,21+,22-,25-/m0/s1/i2+1D3 |
Clave InChI |
OZBPANSTJDBACD-LZQCWBLXSA-N |
SMILES isomérico |
[2H][13C]([2H])([2H])C(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)OCC=C)O)O)O |
SMILES canónico |
CC(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)OC3C(C(C(C(O3)C(=O)OCC=C)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-Demethyl-6-O-methyl-N-[(phenylmethoxy)carbonyl]-, 2'-(phenylmethyl carbonate) Erythromycin](/img/structure/B13849501.png)

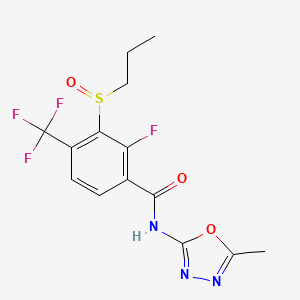
![4-[4-[5-fluoro-4-(5-fluoro-2-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]-3,6-dihydro-2H-pyridin-1-yl]cyclohexane-1-carboxylic acid](/img/structure/B13849512.png)
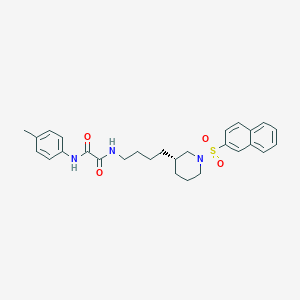
![Methyl 2-[4-(aminomethyl)pyrrolidin-2-yl]acetate Dihydrochloride Salt](/img/structure/B13849527.png)


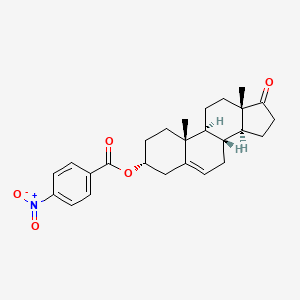
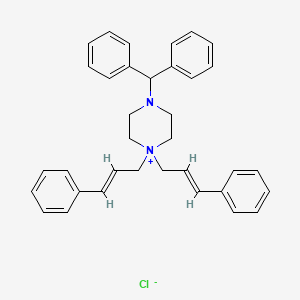
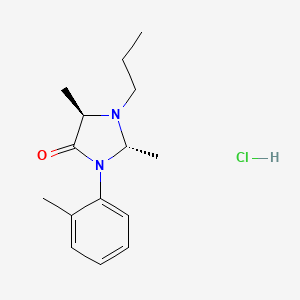
![[3-(3-Methoxyphenyl)-3-oxopropyl]-trimethylazanium;iodide](/img/structure/B13849542.png)
